Nitro-PEB

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

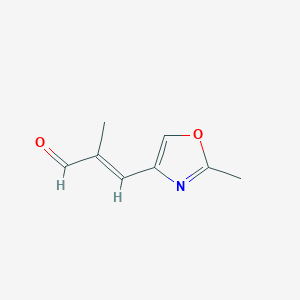

Nitro-PEB is a precursor for PET tracer . It is also known as 3-Nitro-5-(pyridinylethynyl)benzonitrile . Nitro compounds, like this compound, are organic compounds that contain one or more nitro functional groups (−NO2). The nitro group is one of the most common explosophores (functional group that makes a compound explosive) used globally .

Synthesis Analysis

Nitro compounds are typically synthesized by nitration . Nitration is achieved using a mixture of nitric acid and sulfuric acid, which produce the nitronium ion (NO+2), which is the electrophile . Nitro compounds can be synthesized by various methods, including free radical nitration of alkanes .Molecular Structure Analysis

The molecular structure of this compound is C14H7N3O2 . Nitro compounds contain one or more nitro functional groups (−NO2) . The nitro group is strongly electron-withdrawing .Chemical Reactions Analysis

Nitro compounds have diverse reactivity, leading to new reactions and methodologies being discovered even today . They play an important role as building blocks and synthetic intermediates for the construction of scaffolds for drugs, agricultural chemicals, dyes, and explosives .Wissenschaftliche Forschungsanwendungen

1. Magnetic Materials and Spintronics

- Perpendicular Exchange Bias in Magnetic Multilayers : Research has shown the application of perpendicular exchange bias (PEB) in CoNi/(Co,Ni)O multilayers, which are important for spintronic applications due to their strong perpendicular magnetic anisotropy (PMA) and room temperature PEB. This involves ferromagnetic and antiferromagnetic interface interactions (Gao et al., 2019).

2. Bioapplications and Sensing

- Near-Infrared-Fluorescent Probes for Bioapplications : Nitro-PEB concepts are utilized in the development of near-infrared plasmon-enhanced fluorescence (PEF) systems. These systems, involving gold nanobipyramids, silica, and NIR dyes, show potential in sensitive NIR sensors for bioapplications (Niu et al., 2016).

3. Photoelectrochemical Applications

- Photoelectrochemical Cells : Research in photoelectrochemical cells (PECs) made from terthiophene based conducting polymers has shown the enhancement of photovoltaic efficiency using poly(( E )-3″-( p -nitrostyryl)terthiophene), indicating the role of nitro groups in charge separation (Cutler et al., 2001).

4. Environmental and Analytical Chemistry

- Detection of Environmental Pollutants : The role of this compound is significant in the detection of environmental pollutants like nitrobenzene, as evidenced by the development of green reduced graphene oxide/nickel tetraphenyl porphyrin (GRGO/Ni-TPP) nanocomposite modified electrodes for nitrobenzene determination (Kubendhiran et al., 2017).

5. Polymer and Materials Science

- Photolabile Groups in Polymers : The o-nitrobenzyl group (o-NB), related to this compound chemistry, is increasingly used in polymer chemistry for photodegradable hydrogels, thin film patterning, and bioconjugates (Zhao et al., 2012).

Wirkmechanismus

Eigenschaften

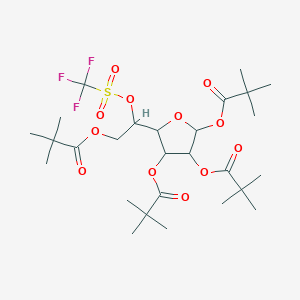

| { "Design of the Synthesis Pathway": "The synthesis of Nitro-PEB can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Phenethylamine", "Nitroethane", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Acetone" ], "Reaction": [ "Step 1: Phenethylamine is reacted with nitroethane in the presence of hydrochloric acid to form 2-nitro-1-phenylethanamine.", "Step 2: The resulting product is then reduced using sodium hydroxide and ethanol to form 2-amino-1-phenylethan-1-ol.", "Step 3: The final step involves the nitration of 2-amino-1-phenylethan-1-ol using nitric acid and sulfuric acid in acetone to form Nitro-PEB." ] } | |

CAS-Nummer |

1031370-96-3 |

Molekularformel |

C14H7N3O2 |

Molekulargewicht |

249.22 |

Reinheit |

>98% |

Synonyme |

3-Nitro-5-(pyridinylethynyl)benzonitrile |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)